N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide
Description
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide is a synthetic ethanediamide derivative featuring three distinct structural motifs:
- 1,3-Benzodioxole moiety: A bicyclic aromatic system known for enhancing metabolic stability and binding affinity in enzyme inhibitors .
- 4-Methylpiperazine substituent: A nitrogen-containing heterocycle that modulates solubility and receptor interactions, commonly utilized in medicinal chemistry to fine-tune pharmacokinetic properties .
- Furan-2-ylmethyl group: A heteroaromatic substituent contributing to π-π stacking interactions and influencing molecular polarity .
This compound is hypothesized to exhibit protease inhibition activity, particularly against targets like falcipain-2, based on structural analogs such as quinolinyl oxamide derivatives (QOD) and indole carboxamide derivatives (ICD) . Its design likely aims to optimize binding to hydrophobic enzyme pockets while maintaining aqueous solubility through polar substituents.
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5/c1-24-6-8-25(9-7-24)17(15-4-5-18-19(11-15)30-14-29-18)13-23-21(27)20(26)22-12-16-3-2-10-28-16/h2-5,10-11,17H,6-9,12-14H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAMBJCGXPJLKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CO2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. The compound's structure incorporates a benzodioxole moiety, known for its diverse pharmacological properties, including antidiabetic and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- Benzodioxole ring : A fused benzene and dioxole ring that contributes to the compound's biological properties.
- Piperazine moiety : Known for its role in enhancing bioactivity and solubility.
- Furan group : Often associated with various biological activities.
Biological Activity Overview
Research indicates that compounds containing benzodioxole structures exhibit various biological activities, including:
- Antidiabetic Effects : Several derivatives have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. For instance, compounds synthesized in related studies demonstrated IC50 values ranging from 0.68 to 0.85 µM against α-amylase, indicating strong inhibitory potential .
- Anticancer Properties : The compound's efficacy against cancer cell lines has been evaluated, with some derivatives demonstrating cytotoxic effects at concentrations between 26–65 µM across different cancer types . This suggests a promising avenue for further development as an anticancer agent.
- Safety Profile : Preliminary studies indicate that certain derivatives exhibit minimal cytotoxicity towards normal cell lines (IC50 > 150 µM), suggesting a favorable safety profile .
The mechanisms through which this compound exerts its effects may involve:
- Enzyme Inhibition : The inhibition of α-amylase leads to reduced glucose absorption in the intestines, contributing to lower blood sugar levels.
- Cell Cycle Arrest : Some studies suggest that benzodioxole derivatives may induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.
Table 1: Summary of Biological Activities
In Vivo Studies
In vivo assessments using streptozotocin-induced diabetic mice revealed that administration of certain derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after multiple doses . This emphasizes the potential therapeutic utility of these compounds in managing diabetes.
Comparison with Similar Compounds
Backbone Variations
- Ethanediamide vs. Carboxamide: The target compound and QOD share an ethanediamide backbone, which facilitates hydrogen bonding with protease active sites.
Substituent Effects
- Piperazine Modifications : Replacing the 4-methylpiperazine in the target compound with 4-phenylpiperazine (BB39792) or removing it entirely (ICD) impacts lipophilicity and steric bulk. Phenylpiperazine derivatives may enhance aromatic stacking but reduce solubility .
- Heterocyclic Moieties: The furan-2-yl group in the target compound and BB39792 contrasts with ICD’s indole and QOD’s tetrahydroquinoline. Furan’s lower basicity compared to indole or quinoline may reduce off-target interactions but also weaken binding affinity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
- Methodology :
- Multi-step synthesis : Begin with benzodioxol-5-ylmethanol, followed by sequential coupling of the 4-methylpiperazine and furan-methyl groups via amide bond formation. Use coupling agents like EDC or HATU in anhydrous DMF or DCM under nitrogen to minimize hydrolysis .
- Key steps :
Activation of carboxylic acid intermediates with oxalyl chloride.
Amidation under controlled pH (7–8) and low temperature (0–5°C) to prevent racemization.
- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) for final isolation (>95% purity) .
Q. How is the compound’s structural integrity confirmed post-synthesis?
- Analytical workflow :
- NMR : Use H/C NMR to verify substituent integration (e.g., benzodioxole protons at δ 6.7–7.1 ppm, furan protons at δ 6.2–7.4 ppm) .
- X-ray crystallography : Resolve crystal structures using SHELX-2018/1 (direct methods for phase solution, full-matrix least-squares refinement). Anisotropic displacement parameters confirm spatial arrangement of the piperazine and furan groups .
Q. What in vitro assays are suitable for initial biological screening?
- Assay design :
- Enzyme inhibition : Test against acetylcholinesterase (Ellman’s method) or kinases (ADP-Glo™) at 10–100 μM concentrations.
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cells. IC values <50 μM suggest therapeutic potential .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., dopamine D2 receptor PDB:6CM4). Prioritize binding poses with ∆G < -8 kcal/mol .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å indicates robust binding) .
- Validation : Compare predicted binding affinities with SPR (e.g., Biacore T200) or ITC data .
Q. How to address solubility discrepancies between computational predictions and experimental assays?
- Troubleshooting :
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or DMSO (≤0.1% v/v) to enhance aqueous solubility without disrupting assays .
- Prodrug derivatization : Introduce phosphate esters at the hydroxypropyl group to improve bioavailability .
Q. What strategies resolve crystallographic disorder in structural analysis?
- Refinement :
- In SHELXL, apply PART instructions and ISOR/SADI restraints to model disordered piperazine or furan moieties.
- Use TWIN and BASF commands for twinned crystals (e.g., Hooft parameter >0.8 indicates merohedral twinning) .
Data Contradiction Analysis
Q. How to reconcile conflicting IC values across enzyme inhibition assays?
- Root cause : Variability in assay conditions (e.g., pH, ionic strength) or compound aggregation.
- Resolution :
- Repeat assays with standardized buffers (e.g., PBS pH 7.4 ± 0.1) and include 0.01% Tween-80 to prevent aggregation .
- Validate via orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
Q. Why do molecular docking results diverge from SPR-measured binding kinetics?
- Analysis :
- Docking may overlook solvation effects or protein flexibility.
- Re-run simulations with explicit water molecules and compare with MD-derived ensemble docking results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
